![molecular formula C12H17NO2S B12937113 Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12937113.png)
Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound with a thiophene ring structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound is particularly interesting due to its potential therapeutic properties and its role as an intermediate in the synthesis of various biologically active molecules .
Vorbereitungsmethoden
The synthesis of ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires basic conditions and can be carried out at room temperature or under reflux . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Analyse Chemischer Reaktionen
Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways . The compound’s anti-inflammatory effects are thought to result from the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar in structure but lacks the methyl group at the 7-position, which may affect its biological activity and chemical reactivity.
Thienopyrimidine derivatives: These compounds have a fused pyrimidine ring and exhibit different pharmacological properties, including kinase inhibition and anticancer activity.
This compound stands out due to its unique combination of functional groups, which confer specific biological activities and synthetic versatility .
Eigenschaften
Molekularformel |
C12H17NO2S |
|---|---|
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
ethyl 2-amino-7-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-3-15-12(14)9-8-6-4-5-7(2)10(8)16-11(9)13/h7H,3-6,13H2,1-2H3 |
InChI-Schlüssel |
JCDJHUYURGMQFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Hydroxyphenyl)methyl]-D-histidine](/img/structure/B12937035.png)
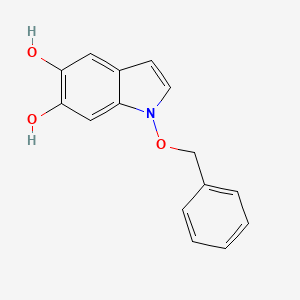
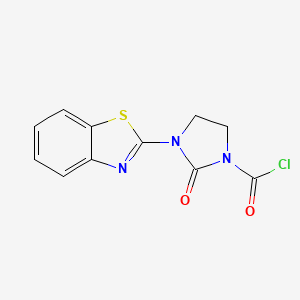
![(2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-diiodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12937046.png)
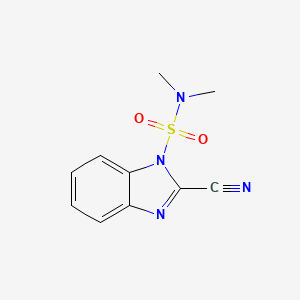
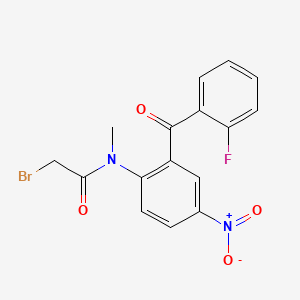
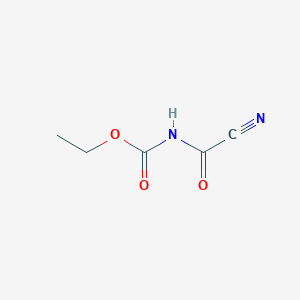
![1-(Benzyloxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12937076.png)
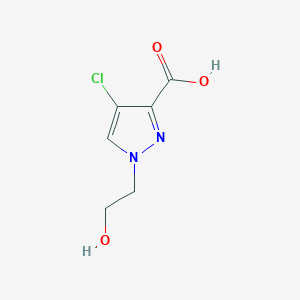
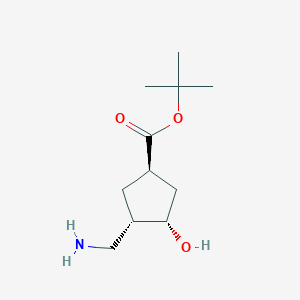



![tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12937109.png)
